4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane
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Description
4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane is a boronic ester compound known for its stability and utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring, which is further substituted with a phenylnaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of pinacol with boron trihalides (such as boron trifluoride) to form the pinacol boronic ester.
Aryl Substitution: The pinacol boronic ester is then subjected to a palladium-catalyzed cross-coupling reaction with 4-bromo-1-phenylnaphthalene under Suzuki-Miyaura conditions. This involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent flow rates) is common in industrial settings.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-15-14-17(16-10-6-5-7-11-16)18-12-8-9-13-19(18)20/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKOBWKHLOCATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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